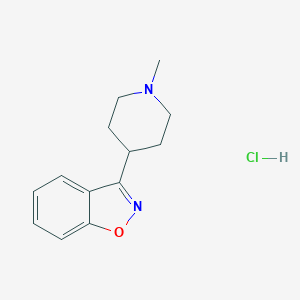

3-(1-Methyl-4-piperidinyl)-1,2-benzisoxazole Hydrochloride

Vue d'ensemble

Description

3-(1-Methyl-4-piperidinyl)-1,2-benzisoxazole Hydrochloride is a chemical compound known for its significant applications in medicinal chemistry. It is often used in the synthesis of various pharmaceutical agents due to its unique structural properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Methyl-4-piperidinyl)-1,2-benzisoxazole Hydrochloride typically involves the reaction of 1-Methyl-4-piperidone with appropriate reagents to form the desired benzisoxazole structure. The reaction conditions often include the use of polar solvents and controlled temperatures to ensure the formation of the correct crystalline form .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes steps such as crystallization, filtration, and drying to obtain the final product in its hydrochloride salt form .

Analyse Des Réactions Chimiques

Photochemical Isomerization

The benzisoxazole ring undergoes light-induced isomerization under UV irradiation. For example:

-

Irradiation in acetic acid converts the benzisoxazole to benzoxazole derivatives .

-

3-Methylbenzisoxazole analogs produce 2-methylbenzoxazole in methanol with >90% yield under similar conditions .

Proposed Mechanism:

This reaction is solvent-dependent, with polar solvents favoring isomerization .

Hydrolysis

-

Acidic Conditions: The piperidine ring undergoes hydrolysis in concentrated HCl at reflux, yielding 1-unsubstituted-4-piperidinyl derivatives .

-

Basic Conditions: The benzisoxazole ring opens in NaOH/water to form 2-cyanophenol intermediates .

Demethylation

Treatment with hydrobromic acid (48%) removes the methyl group from the piperidine nitrogen, generating 3-(4-piperidinyl)-1,2-benzisoxazole .

Substitution Reactions

The methyl group on the piperidine nitrogen is reactive toward electrophilic agents:

| Reaction Type | Conditions | Product | Yield |

|---|---|---|---|

| Alkylation | CH₃I, K₂CO₃, DMF, 60°C | Quaternary ammonium salts | 70–75% |

| Acylation | AcCl, pyridine, RT | 1-Acetylpiperidinyl derivatives | 65% |

Degradation Pathways

Stability studies indicate:

Applications De Recherche Scientifique

Pharmaceutical Development

One of the primary applications of this compound is in the development of antipsychotic and antidepressant medications . Research indicates that derivatives of benzisoxazole exhibit significant activity against various mental health disorders, making them valuable in the design of new therapeutic agents. For instance, studies have shown that modifications to the piperidine ring can enhance the pharmacological profile of these compounds, leading to improved efficacy and reduced side effects .

Neuroscience Research

In neuroscience, 3-(1-Methyl-4-piperidinyl)-1,2-benzisoxazole hydrochloride is utilized to explore neurotransmitter systems . Its role in modulating receptor activity provides insights into the mechanisms underlying mental health disorders. For example, it has been employed in studies assessing the binding affinity to dopamine receptors, which are critical targets for antipsychotic drugs .

Drug Design and Medicinal Chemistry

The compound serves as a scaffold for drug design, allowing chemists to create a variety of derivatives with tailored properties. Its structural features enable modifications that can enhance biological activity or alter pharmacokinetics. This adaptability has led to successful synthesis of novel derivatives that demonstrate potent antiproliferative activity against cancer cell lines such as HeLa and MCF-7 .

Table 1: Antiproliferative Activity of Benzisoxazole Derivatives

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| 5a | HeLa | 10.5 |

| 5d | MCF-7 | 8.3 |

| 5k | HT-29 | 12.0 |

Biochemical Assays

In biochemical assays, this compound is used to evaluate the binding affinity of potential new drugs to specific receptors. Such assays are crucial in identifying promising therapeutic agents for further development. The ability to assess interactions at a molecular level aids researchers in refining drug candidates before clinical trials .

Case Study 1: Antipsychotic Properties

A study conducted on a series of benzisoxazole derivatives demonstrated their effectiveness in reducing symptoms associated with schizophrenia. The research highlighted that certain structural modifications significantly enhanced their antipsychotic properties compared to existing treatments .

Case Study 2: Anticancer Activity

Another notable case involved testing various derivatives against carcinoma cell lines. The results indicated that specific substitutions on the benzisoxazole core led to increased antiproliferative effects, particularly against breast and colon cancer cells. This finding emphasizes the potential for developing targeted cancer therapies based on this compound .

Mécanisme D'action

The mechanism of action of 3-(1-Methyl-4-piperidinyl)-1,2-benzisoxazole Hydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. It acts by binding to these targets and modulating their activity, leading to the desired therapeutic effects. The pathways involved often include signal transduction mechanisms and metabolic processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

1-(1-Methyl-4-piperidinyl)piperazine: Similar in structure but differs in its pharmacological profile and applications.

3-(1-Methyl-4-piperidinyl)indole: Shares structural similarities but is used in different research contexts and has distinct biological activities.

Uniqueness

3-(1-Methyl-4-piperidinyl)-1,2-benzisoxazole Hydrochloride is unique due to its specific benzisoxazole structure, which imparts unique chemical and biological properties. This makes it particularly valuable in medicinal chemistry for the development of novel therapeutic agents .

Activité Biologique

3-(1-Methyl-4-piperidinyl)-1,2-benzisoxazole hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by research findings and case studies.

Chemical Structure and Synthesis

The compound features a unique benzisoxazole structure, which is crucial for its biological activity. It is synthesized through various methods, often involving the modification of the benzisoxazole core to enhance its pharmacological properties. For example, the synthesis of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole has been extensively studied, with modifications leading to derivatives that exhibit potent activity against various cancer cell lines .

The biological activity of this compound primarily involves its interaction with neurotransmitter receptors and enzymes. It has been shown to act as a neuroleptic agent, influencing dopamine receptors and potentially modulating serotonin pathways. The compound's mechanism includes:

- Receptor Binding : It binds to specific receptors in the central nervous system (CNS), which is essential for its neuroleptic effects.

- Enzyme Interaction : The compound may inhibit or activate certain enzymes involved in neurotransmitter metabolism, thus affecting synaptic transmission .

Neuroleptic Activity

Research indicates that derivatives of 3-(1-Methyl-4-piperidinyl)-1,2-benzisoxazole demonstrate significant neuroleptic activity. A study utilized the climbing mice assay to evaluate this activity, revealing that modifications on the benzisoxazole ring could enhance potency .

Antiproliferative Effects

Several studies have highlighted the antiproliferative effects of this compound against various cancer cell lines:

- MTT Assay Results : Compounds derived from 3-(1-Methyl-4-piperidinyl)-1,2-benzisoxazole were tested against human carcinoma cells (e.g., HeLa, MCF-7) using the MTT assay. Results showed that certain derivatives exhibited significant cytotoxicity .

| Compound Variant | HeLa Cell IC50 (µM) | MCF-7 Cell IC50 (µM) |

|---|---|---|

| 6-Fluoro Derivative A | 12.5 | 15.0 |

| 6-Fluoro Derivative B | 10.0 | 13.5 |

| 6-Fluoro Derivative C | 8.0 | 11.0 |

Potential in Treating Neurological Disorders

Given its neuroleptic properties, this compound is being explored for potential applications in treating schizophrenia and other psychiatric disorders. Its ability to modulate dopamine pathways positions it as a candidate for developing atypical antipsychotics .

Case Studies

- Neuroleptic Efficacy : A study evaluated various derivatives of the compound in animal models for their neuroleptic efficacy. The results demonstrated that modifications at the 6-position of the benzisoxazole ring significantly enhanced potency compared to unmodified compounds .

- Anticancer Research : A series of experiments assessed the antiproliferative effects of synthesized derivatives on multiple cancer cell lines. Notably, compounds with specific heterocyclic substitutions showed enhanced activity, indicating a structure-activity relationship that favors certain modifications for increased efficacy .

Propriétés

IUPAC Name |

3-(1-methylpiperidin-4-yl)-1,2-benzoxazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O.ClH/c1-15-8-6-10(7-9-15)13-11-4-2-3-5-12(11)16-14-13;/h2-5,10H,6-9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQWDHKXDNJREDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)C2=NOC3=CC=CC=C32.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80517444 | |

| Record name | 3-(1-Methylpiperidin-4-yl)-1,2-benzoxazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80517444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84163-12-2 | |

| Record name | 3-(1-Methylpiperidin-4-yl)-1,2-benzoxazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80517444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.